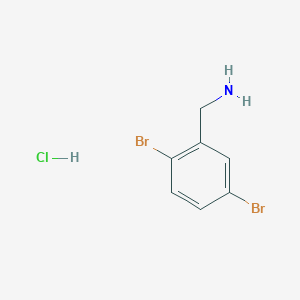

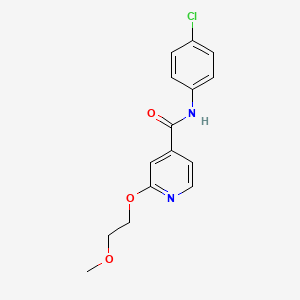

![molecular formula C22H22N4OS B2969269 N-cycloheptyl-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide CAS No. 443348-29-6](/img/structure/B2969269.png)

N-cycloheptyl-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

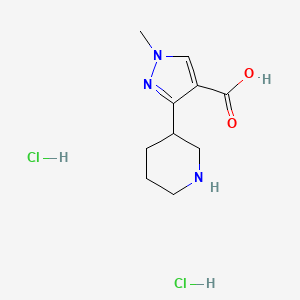

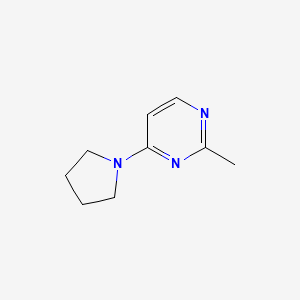

“N-cycloheptyl-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide” is a chemical compound. It seems to be a derivative of quinazoline, a class of organic compounds . Quinazoline derivatives have drawn attention due to their significant biological activities .

Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “N-cycloheptyl-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide” would depend on the specific functional groups present in the compound.Molecular Structure Analysis

The molecular structure of a compound like this would be complex due to the presence of multiple functional groups. Quinazoline derivatives typically contain a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis

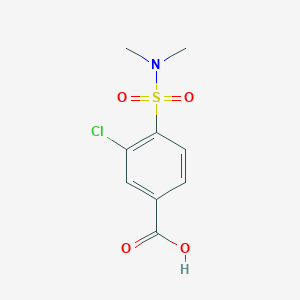

The chemical reactions involving quinazoline derivatives can be quite diverse, depending on the specific functional groups present in the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “N-cycloheptyl-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide” would depend on its specific structure. Quinazoline derivatives, in general, have diverse properties due to the variety of functional groups they can contain .Scientific Research Applications

Anticancer Activity

Research has shown that amino- and sulfanyl-derivatives of benzoquinazolinones exhibit potential cytotoxicity against cancer cell lines, with certain compounds demonstrating significant anticancer activity. For example, compound 20a has been identified for its notable anticancer properties against HT29 and HCT116 cell lines (Nowak et al., 2015). Furthermore, novel quinazolinone derivatives with substituted benzimidazole have shown good cytotoxic activity against MCF-7 and HeLa cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Taherian et al., 2019).

Synthesis Methodologies

The synthesis of benzimidazoloquinazoline derivatives involves various innovative methodologies, including palladium-catalyzed reactions and microwave-assisted techniques. For instance, the synthesis of 4-substituted 5,6-dihydrobenzo[h]quinazolines demonstrates the utility of these methods in creating complex heterocyclic compounds with potential biological applications (Sasaki et al., 1993).

Antiviral Properties

Some derivatives of benzimidazoloquinazoline have been evaluated for their antiviral activities, particularly against respiratory and biodefense viruses. Novel quinazolin-4(3H)-ones synthesized by microwave techniques have shown inhibitory effects against influenza A, severe acute respiratory syndrome corona, dengue, yellow fever, Venezuelan equine encephalitis, Rift Valley fever, and Tacaribe viruses, highlighting their potential as antiviral agents (Selvam et al., 2007).

Mechanism of Action

Target of Action

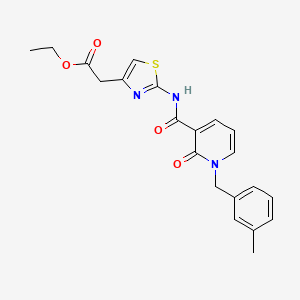

Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities . These compounds can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives, which share a similar structure, are known to interact with their targets in various ways depending on their specific biological activity . For instance, as antioxidants, they neutralize harmful free radicals, and as antimicrobials, they inhibit the growth of harmful microorganisms .

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . For example, as antioxidants, they may be involved in pathways related to oxidative stress, and as antimicrobials, they may interfere with the metabolic pathways of microorganisms .

Pharmacokinetics

The solubility of a compound in water, alcohol, and ether, as well as its specific gravity and boiling point, can influence its pharmacokinetic properties .

Result of Action

Based on the known activities of similar thiazole derivatives, this compound could potentially exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can affect the activity and stability of many compounds .

Future Directions

Properties

IUPAC Name |

N-cycloheptyl-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4OS/c27-21(23-15-7-3-1-2-4-8-15)14-11-12-16-18(13-14)25-22(28)26-19-10-6-5-9-17(19)24-20(16)26/h5-6,9-13,15H,1-4,7-8H2,(H,23,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSLHHXJRYRPON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]quinazolin-4-amine](/img/structure/B2969186.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride](/img/structure/B2969187.png)

![N-(1H-1,3-benzodiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide](/img/structure/B2969188.png)

![2-[(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2969191.png)

![2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2969192.png)

![(2R)-3-(1H-Imidazol-5-yl)-2-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B2969193.png)

![N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide](/img/structure/B2969203.png)

![{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B2969208.png)